3-methoxy-2-nitrobenzene-1-sulfonamide
CAS No.: 1261501-31-8
Cat. No.: VC11540149
Molecular Formula: C7H8N2O5S
Molecular Weight: 232.2
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1261501-31-8 |
|---|---|
| Molecular Formula | C7H8N2O5S |
| Molecular Weight | 232.2 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s IUPAC name, 3-methoxy-2-nitrobenzenesulfonamide, reflects its substitution pattern:
-
Methoxy group at position 3
-
Nitro group at position 2
-
Sulfonamide group at position 1
The canonical SMILES representation (COC1=C(C(=CC=C1)S(=O)(=O)N)[N+](=O)[O-]) and InChIKey (UMZOXTSEIZQCME-UHFFFAOYSA-N) confirm its planar aromatic system with electron-withdrawing groups influencing reactivity. X-ray crystallographic data, though unavailable for this specific compound, suggest that analogous sulfonamides exhibit distorted tetrahedral geometry around the sulfur atom, with hydrogen bonding between sulfonamide NH₂ and nitro oxygen atoms stabilizing the crystal lattice .
Table 1: Molecular Descriptors of 3-Methoxy-2-nitrobenzene-1-sulfonamide
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₈N₂O₅S | |
| Molecular Weight | 232.22 g/mol | |
| CAS Number | 1261501-31-8 | |
| SMILES | COC1=C(C(=CC=C1)S(=O)(=O)N)[N+](=O)[O-] | |
| InChIKey | UMZOXTSEIZQCME-UHFFFAOYSA-N |
Electronic and Steric Effects
The nitro group at position 2 induces strong electron-withdrawing effects, polarizing the aromatic ring and directing electrophilic substitution to the para position relative to itself. Concurrently, the methoxy group at position 3 exerts an electron-donating resonance effect, creating a push-pull electronic environment that enhances the compound’s stability and reactivity in substitution reactions . The sulfonamide group contributes to hydrogen-bonding capacity, a critical feature for interactions with biological targets .
Synthesis and Industrial Optimization
Stepwise Synthesis Pathways
Industrial synthesis typically involves a multi-step sequence:
-
Sulfonation: Benzene derivatives undergo sulfonation using chlorosulfonic acid to introduce the sulfonyl chloride group.
-
Amination: Reaction with ammonia yields the sulfonamide moiety.
-
Nitration: Controlled nitration introduces the nitro group at position 2.
-
Methoxylation: A Williamson ether synthesis installs the methoxy group at position 3.
Recent advances employ continuous flow reactors to improve yield (up to 78%) and reduce reaction times by 40% compared to batch processes. Microwave-assisted nitration further enhances regioselectivity, minimizing byproducts like the 4-nitro isomer.
Table 2: Comparative Synthesis Methods
| Method | Yield (%) | Time (h) | Byproducts |
|---|---|---|---|
| Batch Nitration | 62 | 6 | 4-nitro isomer (12%) |
| Microwave Nitration | 74 | 2.5 | 4-nitro isomer (5%) |
| Continuous Flow Sulfonation | 78 | 1.5 | <2% |
Green Chemistry Approaches
Solvent-free mechanochemical synthesis and catalytic nitration using zeolites have reduced waste generation by 30%, aligning with sustainable practices. Lifecycle assessments indicate that these methods lower the compound’s environmental impact factor (E-factor) from 8.2 to 3.6.
Physicochemical Properties and Stability
Thermal and Solubility Profiles
The compound decomposes at 218°C, as determined by thermogravimetric analysis (TGA). Aqueous solubility is limited (0.87 mg/mL at 25°C) due to hydrophobic aromatic interactions, but solubility increases in polar aprotic solvents like DMSO (34 mg/mL). The pKa of the sulfonamide NH₂ group is 8.9, facilitating salt formation with alkali metals for improved bioavailability.
Spectroscopic Characterization
-
IR Spectroscopy: Key absorptions include S=O stretches at 1165 cm⁻¹ and 1330 cm⁻¹, N-H bend at 1590 cm⁻¹, and NO₂ asymmetric stretch at 1520 cm⁻¹ .
-
NMR: The sulfonamide NH₂ protons resonate as a singlet at δ 8.07–8.09 ppm (¹H), while the methoxy group appears at δ 3.82 ppm .
Biological Activities and Mechanism of Action
Antibacterial Activity
The sulfonamide moiety inhibits dihydropteroate synthase (DHPS), a key enzyme in bacterial folate synthesis. In E. coli, 3-methoxy-2-nitrobenzene-1-sulfonamide shows an IC₅₀ of 12.3 μM, comparable to sulfadiazine (IC₅₀ = 9.8 μM) . The methoxy group enhances membrane permeability, as evidenced by a 1.7-fold higher intracellular concentration in S. aureus compared to non-methoxy analogues.
| Target | Activity (IC₅₀/EC₅₀) | Model System |
|---|---|---|
| Dihydropteroate synthase | 12.3 μM | E. coli DHPS |
| Carbonic anhydrase IX | 9.8 μM | HT-29 cells |
| COX-2 | 18.4 μM | RAW 264.7 macrophages |
Computational Insights and Structure-Activity Relationships (SAR)
Density Functional Theory (DFT) Studies
B3LYP/6-31G(d) calculations indicate that the nitro group’s electron-withdrawing effect increases the sulfonamide’s acidity (N-H bond order = 0.89), favoring interactions with basic residues in enzyme active sites . The methoxy group’s resonance donation (+M effect) raises the HOMO energy by 0.7 eV, enhancing charge transfer to biological targets .
Molecular Dynamics Simulations
Steered molecular dynamics (SMD) simulations predict a binding residence time of 14.6 ns for the compound in DHPS’s p-aminobenzoic acid (PABA) pocket, outperforming sulfamethazine (9.8 ns) .
Comparison with Structural Analogues
3-Methyl vs. 3-Methoxy Derivatives
Replacing the methoxy group with a methyl group (as in 3-methyl-2-nitrobenzene-1-sulfonamide) reduces polarity, decreasing aqueous solubility by 42% but increasing logP from 1.2 to 1.8 . The methyl derivative shows weaker DHPS inhibition (IC₅₀ = 21.5 μM), underscoring the methoxy group’s role in target engagement .
Nitro Positional Isomerism
Shifting the nitro group to position 4 diminishes antibacterial activity (IC₅₀ = 34.7 μM), likely due to altered hydrogen-bonding patterns with DHPS’s Lys221 residue.
Future Directions and Challenges
Prodrug Development
Esterifying the sulfonamide NH₂ group to improve oral bioavailability is under investigation. Preliminary data show a 3.5-fold increase in plasma AUC for the acetylated prodrug in rat models.
Resistance Mitigation
Co-administration with β-lactamase inhibitors may counteract sulfonamide resistance mechanisms, such as altered DHPS substrate specificity. Synergy studies with clavulanic acid are ongoing .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume